- Efficient method for preparation of N-methoxy-N-methyl amides by reaction of lactones or esters with Me2AlCl-MeONHMe·HCl, Tetrahedron Letters, 1997, 38(15), 2685-2688
Cas no 95091-92-2 (N-Methoxy-N-methyl-2-furancarboxamide)
95091-92-2 structure
Product Name:N-Methoxy-N-methyl-2-furancarboxamide
Numero CAS:95091-92-2
MF:C7H9NO3
MW:155.151262044907
MDL:MFCD06804576
CID:799177
PubChem ID:10820793
Update Time:2025-10-29
N-Methoxy-N-methyl-2-furancarboxamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Furancarboxamide,N-methoxy-N-methyl-
- N-Methoxy-N-methyl-2-furancarboxamide
- N-METHOXY-N-METHYL-2-FURAMIDE
- N-methoxy-N-methyl-2-pyrrolecarboxamide
- N-methoxy-N-methylfuran-2-carboxamide
- N-methoxy-N-methyl-furan-2-carboxamide
- ZPMBEUDMVUSUOS-UHFFFAOYSA-N
- AB30437
- AB1008188
- X5411
- M1476
- A845179
- N-Methoxy-N-methyl-2-furancarboxamide (ACI)
- MFCD06804576
- CS-0061702
- 95091-92-2
- AS-63227
- W16960
- SCHEMBL2306849
- AKOS007929995
- EN300-218835
- DTXSID90445289
- SY054071
-
- MDL: MFCD06804576
- Inchi: 1S/C7H9NO3/c1-8(10-2)7(9)6-4-3-5-11-6/h3-5H,1-2H3
- Chiave InChI: ZPMBEUDMVUSUOS-UHFFFAOYSA-N
- Sorrisi: O=C(N(C)OC)C1=CC=CO1
Proprietà calcolate
- Massa esatta: 155.05800
- Massa monoisotopica: 155.058243149g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 149
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.5
- Superficie polare topologica: 42.7
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Densità: 1.159
- Punto di ebollizione: 264.216°C at 760 mmHg
- Punto di infiammabilità: 113.594°C
- Indice di rifrazione: 1.49
- PSA: 42.68000
- LogP: 0.91300
N-Methoxy-N-methyl-2-furancarboxamide Informazioni sulla sicurezza
- Condizioni di conservazione:0-10°C
N-Methoxy-N-methyl-2-furancarboxamide Dati doganali
- CODICE SA:2932190090
- Dati doganali:
Codice doganale cinese:
2932190090Panoramica:
2932190090 Altri composti strutturalmente non fusi ad anelli furani. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2932190090 altri composti contenenti un anello furano non utilizzato (idrogenato o no) nella struttura IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:20,0%
N-Methoxy-N-methyl-2-furancarboxamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N862432-1g |
N-Methoxy-N-methyl-2-furancarboxamide |
95091-92-2 | ≥98%(GC) | 1g |
521.10 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1476-1G |
N-Methoxy-N-methyl-2-furancarboxamide |
95091-92-2 | >98.0%(GC) | 1g |
¥525.00 | 2024-04-15 | |
| Chemenu | CM196148-5g |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 95% | 5g |
$414 | 2021-08-05 | |
| TRC | M219858-50mg |
N-Methoxy-N-methyl-2-furancarboxamide |
95091-92-2 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M219858-100mg |
N-Methoxy-N-methyl-2-furancarboxamide |
95091-92-2 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M219858-500mg |
N-Methoxy-N-methyl-2-furancarboxamide |
95091-92-2 | 500mg |
$ 160.00 | 2022-06-04 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159184-1G |
N-Methoxy-N-methyl-2-furancarboxamide |
95091-92-2 | >98.0%(GC) | 1g |
¥294.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159184-250mg |
N-Methoxy-N-methyl-2-furancarboxamide |
95091-92-2 | >98.0%(GC) | 250mg |
¥99.90 | 2023-09-01 | |
| Alichem | A159003126-5g |
N-Methoxy-N-methylfuran-2-carboxamide |
95091-92-2 | 95% | 5g |
$465.15 | 2023-08-31 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 34R0008-1g |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 96% | 1g |
1339.91CNY | 2021-05-08 |
N-Methoxy-N-methyl-2-furancarboxamide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: Chlorodimethylaluminum Solvents: Dichloromethane
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Oxalyl chloride , Diphenylcyclopropenone Solvents: Dichloromethane
1.2 Reagents: Diisopropylethylamine ; rt
1.3 Solvents: Dichloromethane ; rt
1.2 Reagents: Diisopropylethylamine ; rt
1.3 Solvents: Dichloromethane ; rt
Riferimento
- One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent, Synthetic Communications, 2019, 49(6), 790-798
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Triethylamine ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
1.2 Reagents: Triethylamine ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
Riferimento
- A CO2-Catalyzed Transamidation Reaction, Journal of Organic Chemistry, 2021, 86(23), 16867-16881
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine , Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ; 0.5 - 3 h, 0 °C
Riferimento
- Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M, Organic Process Research & Development, 2020, 24(8), 1543-1548
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1 h, rt
Riferimento
- A biosynthesis-inspired approach to over twenty diverse natural product-like scaffolds, Chemical Communications (Cambridge, 2016, 52(63), 9837-9840
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Trichloroacetamide , Triphenylphosphine Solvents: Dichloromethane ; rt; 1 h, rt
1.2 Reagents: Triethylamine ; rt; 1 h, rt
1.2 Reagents: Triethylamine ; rt; 1 h, rt
Riferimento
- A convenient one-pot method for the synthesis of N-methoxy-N-methyl amides from carboxylic acids, Bulletin of the Korean Chemical Society, 2010, 31(1), 171-173
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 5 min, -20 °C
1.2 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ; 15 min, -20 °C; 10 min, -20 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; -20 °C → 18 °C; 10 min, 18 °C
1.2 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ; 15 min, -20 °C; 10 min, -20 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; -20 °C → 18 °C; 10 min, 18 °C
Riferimento
- Synthesis of functionalised 4H-quinolizin-4-ones via tandem Horner-Wadsworth-Emmons olefination/cyclisation, Organic & Biomolecular Chemistry, 2013, 11(20), 3337-3340
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
Riferimento
- An efficient synthesis of N-methoxy-N-methylamides from carboxylic acids using N-methoxy-N-methylcarbamoyl chloride, Bulletin of the Korean Chemical Society, 2002, 23(3), 521-524
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Toluene ; 10 min, 0 °C
1.2 Reagents: Phosphorus trichloride Solvents: Toluene ; 0 °C; 0 °C → rt; 0.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride Solvents: Toluene ; 0 °C; 0 °C → rt; 0.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- One-pot transition-metal-free synthesis of Weinreb amides directly from carboxylic acids, Synthesis, 2014, 46(3), 320-330
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Toluene ; 0.5 - 1 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids, Organic Letters, 2009, 11(19), 4474-4477
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane
Riferimento
- Stereoselective synthesis of substituted N-heterocycles via sequential cross metathesis-reductive cyclization, Tetrahedron Letters, 2005, 46(1), 43-46
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide , Dichloromethane ; 1.5 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- Versatile Synthesis of Acylfuranones by Reaction of Acylketenes with α-Hydroxy Ketones: Application to the One-Step Multicomponent Synthesis of Cadiolide B and Its Analogues, European Journal of Organic Chemistry, 2013, 2013(16), 3316-3327
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 2 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
Riferimento
- Palladium-Catalyzed Borylative Cyclizations of α-(2-Bromoaryl) Ketones to Form 1,2-Benzoxaborinines, Organic Letters, 2022, 24(39), 7227-7231
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine , S,S-Di-2-pyridinyl carbonodithioate Solvents: Acetonitrile
1.2 Reagents: Triethylamine
1.3 Solvents: Tetrahydrofuran
1.4 Solvents: Hexane , Ethyl acetate
1.2 Reagents: Triethylamine
1.3 Solvents: Tetrahydrofuran
1.4 Solvents: Hexane , Ethyl acetate
Riferimento
- A convenient synthesis of N-methoxy-N-methylamides from carboxylic acids using S,S-di-2-pyridyl dithiocarbonate, Bulletin of the Korean Chemical Society, 2001, 22(4), 421-423
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Triethylamine , Propylphosphonic anhydride Solvents: Tetrahydrofuran , Ethyl acetate ; 10 min, 0 - 5 °C
1.2 0 - 5 °C; 80 min, 25 °C
1.2 0 - 5 °C; 80 min, 25 °C
Riferimento
- A new strategy for accessing (S)-1-(furan-2-yl)pent-4-en-1-ol: a key precursor of Ipomoeassin family of compounds and C1-C15 domain of halichondrins, Tetrahedron Letters, 2016, 57(35), 3924-3928
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Potassium bicarbonate Solvents: 2-Methyltetrahydrofuran , Water ; 2 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Riferimento
- Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/water, RSC Advances, 2013, 3(26), 10158-10162
Metodo di produzione 17
Condizioni di reazione
1.1 Solvents: Chloroform ; rt → 0 °C
1.2 Reagents: Pyridine ; 0 °C; 15 min, 0 °C; overnight, 0 °C → rt
1.2 Reagents: Pyridine ; 0 °C; 15 min, 0 °C; overnight, 0 °C → rt
Riferimento
- Method of making 2-furyl alkyl ketones, United States, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C; overnight, rt
Riferimento
- Direct Alkoxycarbonylation of Heteroarenes via Cu-Mediated Trichloromethylation and In Situ Alcoholysis, Organic Letters, 2020, 22(5), 2093-2098
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 12 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Palladium-Catalyzed Hydrocarbonylative Cyclization of 1,5-Dienes, Organic Letters, 2019, 21(16), 6333-6336
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Triethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 15 min, 0 °C; 0 °C → 22 °C; 6 h, 22 °C
1.2 Reagents: Citric acid Solvents: Water ; 22 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8, 22 °C
1.2 Reagents: Citric acid Solvents: Water ; 22 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8, 22 °C
Riferimento
- Aluminum-Catalyzed Asymmetric Alkylations of Pyridyl-Substituted Alkynyl Ketones with Dialkylzinc Reagents, Journal of the American Chemical Society, 2008, 130(30), 9942-9951
N-Methoxy-N-methyl-2-furancarboxamide Raw materials
- N-Methoxy-N-methylcarbamoyl Chloride
- N,O-Dimethylhydroxylamine
- N,N',N''-phosphinetriyltris(N,O-dimethylhydroxylamine)
- N,O-Dimethylhydroxylamine hydrochloride
- 2-Furoic acid
- Methyl 2-furoate
N-Methoxy-N-methyl-2-furancarboxamide Preparation Products
N-Methoxy-N-methyl-2-furancarboxamide Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:95091-92-2)N-Methoxy-N-methyl-2-furancarboxamide
Numero d'ordine:A845179
Stato delle scorte:in Stock
Quantità:1g/5g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:05
Prezzo ($):173.0/693.0/2770.0
Email:sales@amadischem.com
N-Methoxy-N-methyl-2-furancarboxamide Letteratura correlata
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
95091-92-2 (N-Methoxy-N-methyl-2-furancarboxamide) Prodotti correlati
- 51639-79-3(2-Furancarboxamide, N-methoxy-N-(4-methylphenyl)-)
- 18707-62-5(2-Furancarboxamide,N-(hydroxymethyl)-)
- 194471-27-7(2-Benzofurancarboxamide, N-methoxy-N,5-dimethyl-)
- 103185-36-0(2-Furancarboxamide,N-ethoxy-(9CI))
- 42361-45-5(N-methoxy-2-Furancarboxamide)
- 819073-54-6(2-Benzofurancarboxamide, N-methoxy-N-methyl-)
- 109531-96-6(N-Methylfurohydroxamic Acid)
- 229007-98-1(2-Furancarboxamide, N-methoxy-N-methyl-5-(4-methylphenyl)-)
- 179055-22-2(5-Bromo-N-methoxy-N-methyl-2-furamide)
- 608527-44-2(BUTANOIC ACID, 4-[(2-FURANYLCARBONYL)HYDROXYAMINO]-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95091-92-2)N-Methoxy-N-methyl-2-furancarboxamide
Purezza:99%/99%/99%
Quantità:1g/5g/25g
Prezzo ($):173.0/693.0/2770.0